molecular formula C14H8BrNO B1278981 3-Bromo-4'-cyanobenzophenone CAS No. 243137-97-5

3-Bromo-4'-cyanobenzophenone

Cat. No.: B1278981
CAS No.: 243137-97-5
M. Wt: 286.12 g/mol
InChI Key: OWRWIODKQYJOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4’-cyanobenzophenone: is an organic compound with the molecular formula C14H8BrNO and a molecular weight of 286.12 g/mol . It is characterized by the presence of a bromine atom at the third position and a cyano group at the fourth position of the benzophenone structure. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4’-cyanobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-[(3-bromophenyl)carbonyl]benzaldehyde with a suitable reagent . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-cyanobenzophenone may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like .

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like or in polar aprotic solvents.

    Reduction: Reducing agents such as or in the presence of a catalyst.

    Oxidation: Oxidizing agents like or .

Major Products Formed:

    Nucleophilic substitution: Formation of substituted benzophenones.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-4’-cyanobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-cyanobenzophenone involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 4-Bromo-4’-cyanobenzophenone
  • 3-Chloro-4’-cyanobenzophenone
  • 3-Bromo-4’-methoxybenzophenone

Comparison: 3-Bromo-4’-cyanobenzophenone is unique due to the presence of both bromine and cyano groups, which impart distinct chemical and physical properties Compared to 4-Bromo-4’-cyanobenzophenone, the position of the bromine atom affects the compound’s reactivity and steric hindrance

Properties

IUPAC Name

4-(3-bromobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRWIODKQYJOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440858
Record name 3-BROMO-4'-CYANOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243137-97-5
Record name 3-BROMO-4'-CYANOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.